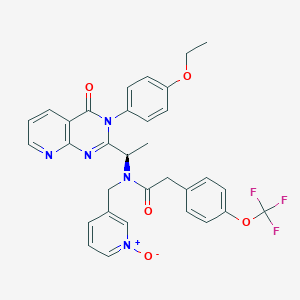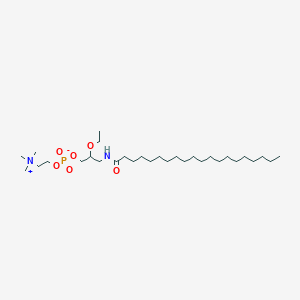
N-(2-((1-Carboxyethyl)amino)ethyl)alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-((1-Carboxyethyl)amino)ethyl)alanine: is an organic compound that belongs to the class of aminocarboxylic acids. This compound is formally a derivative of glycine and is characterized by its white solid appearance. It is soluble in water and has a molecular formula of C7H11NO6 .
Preparation Methods
Synthetic Routes and Reaction Conditions:
From β-alanine and monochloroacetic acid: This method involves the reaction of β-alanine with monochloroacetic acid to produce N-(2-((1-Carboxyethyl)amino)ethyl)alanine.
Double cyanomethylation of β-alanine: This process uses methanal and alkali cyanides, followed by hydrolysis of the intermediate bis-methyl cyanides and acidification with mineral acids.
Cyanoethylation of iminodiacetic acid: This method involves a Michael addition of 2-propenenitrile to iminodiacetic acid, followed by alkaline hydrolysis and acidification.
Industrial Production Methods: The most economical synthesis route is based on iminodiacetic acid, which is easily accessible by oxidizing diethanolamine. This method is advantageous due to its high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2-((1-Carboxyethyl)amino)ethyl)alanine can undergo oxidation reactions, forming various oxidized products.
Reduction: The compound can be reduced under specific conditions to yield reduced forms.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or other nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
Chemistry: N-(2-((1-Carboxyethyl)amino)ethyl)alanine is used as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions .
Biology: The compound is studied for its potential role in biological systems, including its interactions with enzymes and proteins .
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of metabolic disorders and as a component in drug delivery systems .
Industry: In the industrial sector, this compound is used in the production of biodegradable chelating agents and as an intermediate in the synthesis of various chemicals .
Mechanism of Action
The mechanism by which N-(2-((1-Carboxyethyl)amino)ethyl)alanine exerts its effects involves its interaction with metal ions and proteins. It acts as a chelating agent, forming stable complexes with metal ions, which can influence various biochemical pathways. The molecular targets include enzymes and receptors that are involved in metabolic processes .
Comparison with Similar Compounds
N-(2-Carboxyethyl)iminodiacetic acid: This compound is similar in structure and function, also acting as a chelating agent.
β-Alanine derivatives: These compounds share structural similarities and are used in similar applications.
Uniqueness: N-(2-((1-Carboxyethyl)amino)ethyl)alanine is unique due to its specific structure, which allows it to form highly stable complexes with metal ions. This property makes it particularly useful in applications requiring strong and stable chelation .
Properties
CAS No. |
6951-95-7 |
|---|---|
Molecular Formula |
C8H16N2O4 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
2-[2-(1-carboxyethylamino)ethylamino]propanoic acid |
InChI |
InChI=1S/C8H16N2O4/c1-5(7(11)12)9-3-4-10-6(2)8(13)14/h5-6,9-10H,3-4H2,1-2H3,(H,11,12)(H,13,14) |
InChI Key |
YRXHNZVXWCZZEO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)NCCNC(C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


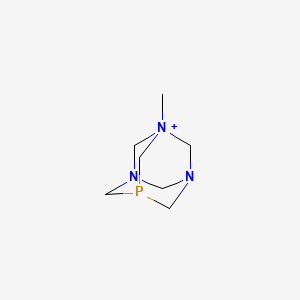
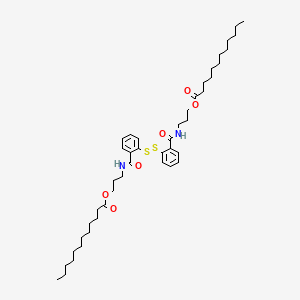
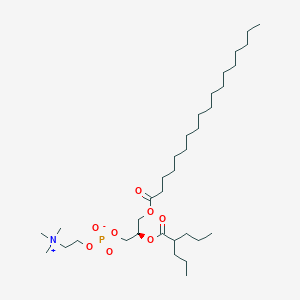
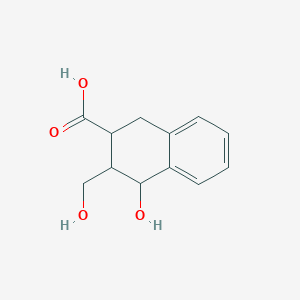
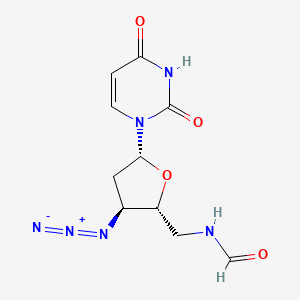

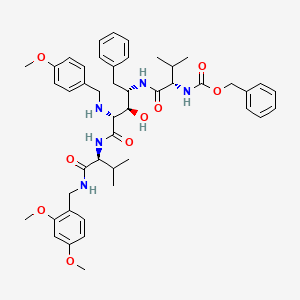

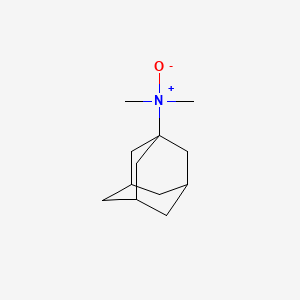

![4-[(2,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N,N-diethylaniline;2-hydroxy-2-oxoacetate](/img/structure/B12786751.png)
